molecular formula C10H16ClNO2 B1611921 1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride CAS No. 1172878-66-8

1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride

Cat. No. B1611921
M. Wt: 217.69 g/mol
InChI Key: OTDXEEIYACGIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride, also known as tramadol hydrochloride, is a synthetic opioid analgesic drug used for the treatment of moderate to severe pain. Tramadol hydrochloride is a centrally acting analgesic that works by binding to mu-opioid receptors and inhibiting the reuptake of norepinephrine and serotonin in the brain. Tramadol hydrochloride is a widely used drug in the medical field due to its efficacy in treating pain and its low potential for abuse and addiction.

Scientific Research Applications

1. Transaminase-Mediated Synthesis of Enantiopure Drug-Like 1-(3′,4′-Disubstituted Phenyl)Propan-2-Amines

  • Methods of Application: The process involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity. After optimising the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
  • Results or Outcomes: The process resulted in the successful synthesis of novel disubstituted 1-phenylpropan-2-amines .

2. Synthesis of 4-(((4-Methoxyphenyl)Amino)Methyl)-N,N-Dimethylaniline and 2-Methoxy-5-(((Phenylamino)Methyl)Phenol

  • Application Summary: This compound is used in the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-(((phenylamino)methyl)phenol. These compounds are synthesized via the Schiff bases reduction route .
  • Methods of Application: The synthesis involves the use of sodium borohydride as a reducing agent due to its selectivity. It does not affect reducible substituents such as nitro and chloride during the reduction process .
  • Results or Outcomes: The compounds were successfully synthesized and their molecular structures were reported .

3. Preparation of Venlafaxine Hydrochloride

  • Application Summary: This compound is used in the preparation of Venlafaxine Hydrochloride, a medication used to treat major depressive disorder, generalized anxiety disorder, panic disorder, and social phobia .
  • Methods of Application: The process involves treating 4-methoxyphenyl acetonitrile with cyclohexanone in the presence of alkali .
  • Results or Outcomes: The process resulted in the successful synthesis of Venlafaxine Hydrochloride .

properties

IUPAC Name

1-amino-2-(4-methoxyphenyl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-10(12,7-11)8-3-5-9(13-2)6-4-8;/h3-6,12H,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDXEEIYACGIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588759
Record name 1-Amino-2-(4-methoxyphenyl)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride

CAS RN

1172878-66-8
Record name 1-Amino-2-(4-methoxyphenyl)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride
Reactant of Route 6
1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.